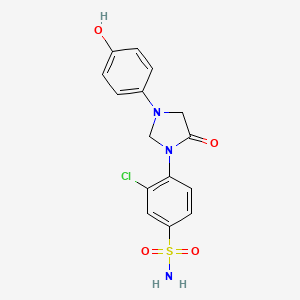

Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)-

Description

The compound Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- (hereafter referred to as Compound A) is a benzenesulfonamide derivative featuring a 3-chloro substitution on the benzene ring and a 5-oxoimidazolidinyl moiety linked to a 4-hydroxyphenyl group.

The chlorine atom at the 3-position may influence lipophilicity and electronic properties.

Properties

CAS No. |

65653-83-0 |

|---|---|

Molecular Formula |

C15H14ClN3O4S |

Molecular Weight |

367.8 g/mol |

IUPAC Name |

3-chloro-4-[3-(4-hydroxyphenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C15H14ClN3O4S/c16-13-7-12(24(17,22)23)5-6-14(13)19-9-18(8-15(19)21)10-1-3-11(20)4-2-10/h1-7,20H,8-9H2,(H2,17,22,23) |

InChI Key |

GMYYUNMPWHGIRK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(CN1C2=CC=C(C=C2)O)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-nitrobenzenesulfonamide with 4-hydroxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization with glycine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, imidazolidinones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its role as an enzyme inhibitor , specifically targeting carbonic anhydrase IX (CA IX). CA IX is overexpressed in certain cancer cells, making it a significant target for anticancer therapies. The compound disrupts the pH balance in cancer cells by inhibiting CA IX, leading to apoptosis (programmed cell death) .

Medicine

The compound has shown potential therapeutic applications, particularly in oncology and infectious diseases. It exhibits significant inhibitory effects against breast cancer cell lines and has been explored for its anticancer and antimicrobial properties .

Case Studies

- Anticancer Activity : A study demonstrated that benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- significantly inhibited the proliferation of breast cancer cell lines in vitro. The findings suggest that this compound could be further developed as a therapeutic agent against breast cancer .

- Antimicrobial Properties : In another investigation, the compound was tested against various bacterial strains. It exhibited notable antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacteria .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in cells. By inhibiting this enzyme, the compound disrupts the pH balance in cancer cells, leading to apoptosis (programmed cell death). The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Methoxy-Substituted Analog: 3-Chloro-4-[3-(4-Methoxyphenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide (Compound B)

Compound B (CAS 53298-06-9) differs from Compound A by substituting the 4-hydroxyphenyl group with a 4-methoxyphenyl moiety .

| Property | Compound A | Compound B |

|---|---|---|

| Substituent | 4-Hydroxyphenyl (-OH) | 4-Methoxyphenyl (-OCH₃) |

| Hydrogen Bonding | Strong donor (O-H) | Weak acceptor (OCH₃) |

| Solubility | Higher (due to -OH polarity) | Lower (increased hydrophobicity) |

| Metabolic Stability | Susceptible to glucuronidation | More stable (methoxy resistance) |

Implications :

Chlorinated Benzenesulfonamide Derivatives ()

Several analogs in feature varied substitutions:

- 4-Chloro-N-[5-chloro-2-[[4,5-dihydro-3-methyl-5-oxo-4-(phenylmethyl)-1H-pyrazol-1-yl]methyl]phenyl]-benzenesulfonamide : Dual chlorine atoms and a pyrazolylmethyl group.

- 4-Chloro-N-[5-chloro-2-[[4,5-dihydro-5-oxo-3-(3-pyridinyl)-1H-pyrazol-1-yl]methyl]phenyl]-benzenesulfonamide : Incorporates a pyridinyl group.

Implications :

Genistein Derivatives ()

These chromen-4-one derivatives are studied for anticancer and estrogenic activities.

| Feature | Compound A | Genistein Derivatives |

|---|---|---|

| Core Structure | Benzenesulfonamide | Chromenone (flavonoid backbone) |

| Functional Groups | Sulfonamide, imidazolidinone | Glycosides, acetylated sugars |

| Bioactivity | Potential enzyme inhibition | Tyrosine kinase inhibition |

Implications :

- The 4-hydroxyphenyl group is a common motif in both compound classes, suggesting shared antioxidant or receptor-binding capabilities.

- Structural divergence (sulfonamide vs. chromenone) directs Compound A toward sulfonamide-specific targets (e.g., carbonic anhydrase) .

Biological Activity

Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- (CAS No. 65653-83-0) is a compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a chloro group and an imidazolidinyl moiety, which contributes to its biological properties. Its molecular formula is , and it has been characterized for various pharmacological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit fibroblast activation protein (FAP), which is overexpressed in certain tumors, suggesting a potential role in cancer treatment .

- Antimicrobial Activity : Preliminary studies indicate that similar benzenesulfonamide derivatives exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans .

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including the target compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µM, supporting its potential as an antibacterial agent .

Case Study 2: Cancer Treatment Potential

Another investigation focused on the compound's role in inhibiting the FAP enzyme. This study demonstrated that treatment with the compound resulted in a marked reduction in tumor cell proliferation in vitro, highlighting its potential use in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.